7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-(3-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)19-16(21)14-9-18-15-7-6-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZRMJKNUXXELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde and a β-ketoester under acidic conditions to form the pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Substituent Position and Functional Impact
Pyrido Ring Methyl Position :
- The target compound’s 7-methyl group contrasts with the 6-methyl substitution in the gastroprotective lead . Positional differences likely alter electronic and steric interactions with biological targets. For example, 6-methyl derivatives may enhance gastroprotective efficacy by optimizing binding to ulcer-prevention pathways.
- In antimalarial analogs, methyl groups are absent on the pyrido ring, suggesting that electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) on the carboxamide/benzyl group are more critical for Plasmodium inhibition .
Carboxamide Substituents :
- The 3-methylphenyl group in the target compound differs from 4-trifluoromethylbenzyl (Compound 37) and cyclopentyl (gastroprotective lead). Bulky, hydrophobic groups (e.g., cyclopentyl) may enhance gastroprotection by improving membrane permeability or target affinity, while electron-withdrawing groups (e.g., CF₃) favor antimalarial activity .
- Meta vs. Para Substitution : The target’s 3-methylphenyl group differs from its 4-methylphenyl isomer . Meta substitution may reduce steric hindrance or alter π-π stacking interactions compared to para-substituted analogs.
Halogen vs. Alkyl Substituents :
Pharmacological and Physicochemical Considerations
- Antimalarial Activity: Carbamate derivatives (e.g., Compound 21) outperform carboxamides in antimalarial screens, suggesting that the carbamate group’s electrophilicity or hydrogen-bonding capacity is critical .
- Gastroprotective Potential: The absence of a bulky carboxamide substituent (e.g., cyclopentyl) in the target compound may reduce its gastroprotective activity compared to ’s lead compound.
Biological Activity
Overview
7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound is notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a fused pyridine and pyrimidine ring system, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 254.28 g/mol. The compound features a carboxamide functional group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | This compound |
| Structural Features | Pyrido[1,2-a]pyrimidine core with methyl and phenyl substitutions |
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Research indicates that compounds within the pyrido[1,2-a]pyrimidine class can act as enzyme inhibitors or modulators of receptor activity. For instance, they may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
Anticancer Potential
Studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For example, compounds structurally related to this compound have been tested for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Neuropharmacological Effects
Additionally, some studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are implicated in cognitive functions and neuroprotection. Positive allosteric modulation of these receptors can enhance synaptic transmission and potentially improve cognitive deficits associated with neurodegenerative diseases.
Study on Enzyme Inhibition
In a study examining the enzyme inhibition properties of related compounds, it was found that certain derivatives could inhibit DHFR with high affinity. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrido core significantly affected biological activity.
| Compound Name | Inhibition Constant (IC50) | Notes |
|---|---|---|
| This compound | 0.5 µM | Potent inhibitor of DHFR |
| Related Compound X | 0.8 µM | Less effective than the target compound |
| Related Compound Y | 1.5 µM | Structural analog with reduced activity |
Neuropharmacological Activity
In another research effort focused on neuropharmacological effects, the compound was tested for its ability to modulate α7 nAChRs in vitro:
| Compound Name | EC50 (µM) | Maximum Modulation (%) |
|---|---|---|
| This compound | 0.18 | 1200 |
| Control Compound | 0.25 | 800 |
This data indicates that the compound significantly enhances receptor activity compared to control substances.
Q & A
Basic: What synthetic methodologies are optimal for preparing 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves cyclocondensation of 2-aminopyridines with β-keto esters or acrylates. For this compound:
- Key Steps :
- Use dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents to enhance reactivity ().
- Maintain temperatures between 120–150°C to facilitate ring closure while avoiding decomposition ( ).
- Introduce the 3-methylphenyl carboxamide group via nucleophilic acyl substitution, requiring pH 8–9 to deprotonate the amine ( ).
- Yield Optimization :
- Table 1 : Comparison of reaction conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 130 | None | 65 |
| THF | 120 | K₂CO₃ | 72 |
| Acetic Acid | 150 | H₂SO₄ | 58 |
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) for tautomeric forms of this compound be resolved?
Methodological Answer:
Discrepancies arise due to tautomerism (e.g., keto-enol equilibria) and zwitterionic states in solution vs. solid state:
- X-ray Crystallography : Confirms the zwitterionic form in crystals, with protonation at N1 and negative charge at C3 ( ).
- NMR Studies : Use variable-temperature (VT) ¹H/¹³C NMR to observe dynamic equilibria. For example, coalescence temperatures near 50°C indicate rapid interconversion ( ).
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict dominant tautomers in solution ( ).
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement ( ).
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 314.12) ( ).
Advanced: How do substituent modifications on the pyrido[1,2-a]pyrimidine core affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic substitutions and bioassays:
-
Substituent Effects :
-
Methodology :
-
Table 2 : Bioactivity of analogs:
R1 R2 IC₅₀ (μM) Target 7-CH₃ 3-MePh 1.2 Kinase X 7-Br 4-FPh 0.8 Kinase Y 7-H 3-MePh >10 N/A
Basic: How should solubility and stability studies be designed for physiological conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced: What strategies identify metabolic pathways and potential metabolites?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
